1-(2,6-Dichlorophenyl)imidazolidine-2-thione
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Overview
Description
1-(2,6-Dichlorophenyl)imidazolidine-2-thione is a chemical compound with the molecular formula C₉H₈Cl₂N₂S. It is a derivative of imidazolidine-2-thione, featuring a dichlorophenyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)imidazolidine-2-thione typically involves the reaction of 2,6-dichloroaniline with carbon disulfide and an appropriate amine. The reaction conditions often require a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
1-(2,6-Dichlorophenyl)imidazolidine-2-thione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Potential use in developing therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)imidazolidine-2-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)imidazolidine-2-one: Similar structure but lacks the thione group.
1-(2,6-Dichlorophenyl)imidazolidine-2-thiol: Contains a thiol group instead of a thione.
1-(2,6-Dichlorophenyl)imidazolidine-2-sulfoxide: Oxidized form with a sulfoxide group.
Uniqueness
1-(2,6-Dichlorophenyl)imidazolidine-2-thione is unique due to its specific combination of the dichlorophenyl group and the thione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
185116-66-9 |
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Molecular Formula |
C9H8Cl2N2S |
Molecular Weight |
247.14 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H8Cl2N2S/c10-6-2-1-3-7(11)8(6)13-5-4-12-9(13)14/h1-3H,4-5H2,(H,12,14) |
InChI Key |
HTATVZAILMGJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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